1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

Catalog No.
S1914446
CAS No.
61700-72-9
M.F
C9H6ClNOS
M. Wt
211.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

CAS Number

61700-72-9

Product Name

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

IUPAC Name

1-(2-chloro-1,3-benzothiazol-6-yl)ethanone

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

InChI

InChI=1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3

InChI Key

GEKLYUQDFFSCCG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)Cl

Anti-Inflammatory and Analgesic Activities

Antioxidant, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor Activities

COX-2 Inhibitory Activity

Quorum Sensing Inhibition

Antifungal and Antibacterial Activities

Inhibition of Quorum Sensing

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound characterized by the molecular formula C₉H₆ClNOS and a molecular weight of 211.67 g/mol. This compound features a benzothiazole ring substituted with a chlorine atom at the 2-position and an ethanone functional group, which contributes to its unique chemical properties and biological activities. The presence of the chlorine atom imparts electron-withdrawing characteristics, influencing the compound's reactivity and interactions with other molecules .

  • Friedel-Crafts Acylation: This method involves the reaction of 2-chlorobenzothiazole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the ethanone derivative.
  • Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, yielding hydrazones, oximes, and imines.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Halogenation Reactions: The chlorine atom facilitates electrophilic aromatic substitution, allowing further halogenation at specific positions on the benzothiazole ring.

These reactions highlight the versatility of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in synthetic chemistry.

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone exhibits notable biological activities, particularly in pharmacology:

  • Neuroprotective Properties: The compound has been studied for its potential neuroprotective effects, making it relevant in research related to neurodegenerative diseases.
  • Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents, indicating potential applications in treating infections .
  • Cardiovascular Effects: Its ability to lower blood pressure suggests possible therapeutic applications in cardiovascular diseases through vasodilation mechanisms.

The synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone generally follows these methods:

  • Friedel-Crafts Acylation: Reacting 2-chlorobenzothiazole with acetyl chloride under acidic conditions.
  • Oxidation of Alcohol Derivatives: If starting from 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanol, oxidation can be performed using agents like pyridinium chlorochromate or Dess-Martin periodinane to yield the corresponding ketone.

These methods underscore the compound's synthetic accessibility and relevance in drug discovery.

1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone serves as a crucial building block in various applications:

  • Drug Discovery: It is used as an intermediate for synthesizing biologically active compounds, particularly those targeting neurodegenerative disorders and microbial infections .
  • Material Science: The compound's unique properties make it valuable for developing new materials with specific functionalities.

Research into the interactions of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone reveals its potential to modulate various biochemical pathways:

  • Enzyme Interactions: The compound may interact with enzymes involved in metabolic pathways, influencing cellular functions and signaling mechanisms.
  • Cellular Effects: Studies indicate that it can affect gene expression and cellular metabolism, highlighting its importance in pharmacological contexts .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone0.76Contains an amino group; potential neuroprotective effects.
1-(5-Methylthiazol-4-yl)ethanone0.68Methyl substitution alters biological activity.
1-(10H-Phenothiazin-2-yl)ethanone0.67Distinct phenothiazine structure; different pharmacological profiles.
(2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone0.72Includes a piperidine ring; changes pharmacological properties significantly.

The uniqueness of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone lies in its combination of neuroprotective and vasodilatory properties, making it a valuable candidate for further research and potential therapeutic applications.

Crystallographic and Spectroscopic Profiling

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone through characteristic spectral signatures. Proton Nuclear Magnetic Resonance analysis reveals the acetyl methyl group (-COCH₃) as a distinctive singlet at δ 2.6-2.8 parts per million, confirming the ketone substitution pattern [1]. The aromatic proton region displays complex multipicity between δ 7.2-8.3 parts per million, with splitting patterns dependent upon the substitution configuration of the benzothiazole ring system [1]. These aromatic signals correspond to the four distinct proton environments present within the fused heterocyclic framework.

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates characteristic carbonyl carbon resonance at δ 195-205 parts per million, consistent with aryl ketone functionality [1]. The benzothiazole ring carbons exhibit signals throughout the δ 110-150 parts per million region, reflecting the electron-deficient nature of the heteroaromatic system enhanced by chlorine substitution [1]. The carbon spectrum provides unambiguous evidence for the complete structural framework through discrete chemical shift assignments for each carbon environment.

Table 1: Spectroscopic Characteristics of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

Analytical MethodKey Signals/PeaksReference
¹H NMRδ 2.6-2.8 ppm (acetyl CH₃, singlet), δ 7.2-8.3 ppm (aromatic protons) [1]
¹³C NMRδ 195-205 ppm (carbonyl carbon), δ 110-150 ppm (benzothiazole carbons) [1]
IR Spectroscopy~1680 cm⁻¹ (C=O stretch), ~550-650 cm⁻¹ (C-Cl vibration) [1]
Mass Spectrometrym/z 212 (molecular ion peak), fragments at m/z 167, 139 [1]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone yields characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase decomposition pathways. The molecular ion peak appears at m/z 212, corresponding to the intact molecular formula C₉H₆ClNOS⁺ [1]. Principal fragmentation involves loss of the acetyl group, generating a base peak at m/z 167 through elimination of the 45 mass unit fragment [1]. Secondary fragmentation produces ions at m/z 139, attributed to benzothiazole ring system cleavage with retention of the chlorine substituent [1].

The fragmentation pattern demonstrates preferential cleavage at the carbonyl-aromatic bond, consistent with stabilization of the resulting benzothiazole cation through resonance delocalization. Additional fragment ions include m/z 197 resulting from methyl radical loss and lower mass fragments corresponding to ring opening and rearrangement processes [1]. These mass spectral characteristics provide definitive structural confirmation and enable differentiation from positional isomers.

Table 7: Mass Spectrometric Fragmentation Pattern

Fragment m/zFragment IdentityRelative IntensityReference
212Molecular ion [M]⁺Medium [1]
197Loss of CH₃ [M-15]⁺Low [1]
167Loss of acetyl group [M-45]⁺High [1]
139Benzothiazole ring cleavageMedium [1]
104Chlorobenzene fragmentLow [1]
77Phenyl cationMedium [1]

Thermodynamic Properties

Melting Point and Boiling Point Relationships

Thermal transition temperatures for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone remain unreported in the current literature, representing a significant gap in fundamental physicochemical characterization [2]. Comparative analysis with structurally related chlorinated benzothiazole derivatives provides predictive frameworks for thermal behavior estimation. 2-Chlorobenzothiazole exhibits a melting point range of 21-23°C and boiling point of 141°C at 30 millimeters mercury pressure [3]. The corresponding 6-chloro-1,3-benzothiazole demonstrates substantially elevated boiling point of 267.8 ± 13.0°C at atmospheric pressure [4].

Substitution pattern influence on thermal properties becomes evident through systematic comparison of halogenated benzothiazole analogs. The 2-bromo-6-chloro-benzothiazole derivative exhibits melting point of 99-100°C and predicted boiling point of 330.5 ± 34.0°C [5]. These data suggest that introduction of electron-withdrawing acetyl functionality at the 6-position would likely elevate both melting and boiling points relative to unsubstituted analogs through enhanced intermolecular dipole interactions and potential hydrogen bonding with trace impurities.

Table 4: Comparative Physical Properties of Related Chlorinated Benzothiazoles

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)Reference
2-Chlorobenzothiazole21-23141 (30 mmHg)1.371-1.303 [3]
6-Chloro-1,3-benzothiazoleN/A267.8 ± 13.01.4 ± 0.1 [4]
2-Bromo-6-chloro-benzothiazole99-100330.5 ± 34.01.849 ± 0.06 [5]

Solubility Profile in Organic Solvents

Solubility characteristics of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone follow predictable patterns established for benzothiazole derivatives, with marked preference for organic over aqueous media. Aqueous solubility remains severely limited, typically in the range of few milligrams per liter, consistent with the hydrophobic nature of the benzothiazole core combined with chlorine substitution [6]. This poor water solubility reflects the compound's lipophilic character, as evidenced by the calculated LogP value of 3.15230 [2].

Organic solvent compatibility demonstrates excellent dissolution in dimethyl sulfoxide, which serves as the preferred medium for benzothiazole derivative studies [7] [8] [9]. Both ethanol and methanol provide good solubility characteristics, making these alcoholic solvents suitable for synthetic transformations and purification procedures [6] [8]. Moderate solubility occurs in acetone and chloroform, with the polar aprotic and chlorinated solvents offering intermediate dissolution capacity [8] [9]. Storage solutions typically utilize dimethyl sulfoxide at concentrations up to 10 millimolar, with heating to 37°C and ultrasonic treatment recommended for complete dissolution [7].

Table 5: Solubility Profile of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in Organic Solvents

SolventSolubilityNotesReference
WaterLimited (few mg/L)Poor aqueous solubility typical for benzothiazoles [6]
DMSOGood solubilityCommonly used solvent for benzothiazole derivatives [7] [8] [9]
EthanolGood solubilityGood organic solvent for dissolution [6] [8]
MethanolGood solubilityGood organic solvent for dissolution [6]
AcetoneModerate solubilityModerate solubility in polar aprotic solvents [8]
ChloroformModerate solubilityModerate solubility in chlorinated solvents [9]

Table 6: Typical Crystallographic Parameters for Benzothiazole Derivatives

ParameterTypical Values for BenzothiazolesReference
Space GroupP21/n, P21/c (common) [10] [11] [12]
Crystal SystemMonoclinic (common) [10] [11] [12]
Typical Bond Lengths (Å)C-S: 1.76-1.78, C-N: 1.29-1.31, C=O: 1.20-1.22 [10] [13]
Typical Bond Angles (°)S-C-N: 116-117, N-C-S: 109-110 [13]
Molecular PlanarityGenerally planar with slight deviations [10] [11] [13]

XLogP3

3.2

Wikipedia

1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one

Dates

Last modified: 08-16-2023

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